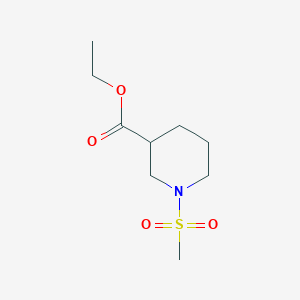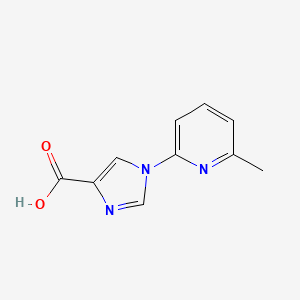
1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid
概要
説明
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, commonly referred to as 6-methyl-2-pyridinyl-imidazole-4-carboxylic acid or MPICA, is a heterocyclic compound with an aromatic ring structure. It is a derivative of the parent compound, imidazole, and is used in a variety of scientific research applications. MPICA has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学的研究の応用
MPICA has been used in a variety of scientific research applications, including as an inhibitor of cytochrome P450 enzymes and as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been used in the study of the binding of ligands to proteins and as a probe for the detection of DNA and RNA. Additionally, MPICA has been used in the study of the structure and function of enzymes and as an inhibitor of nitric oxide synthase.
作用機序
The mechanism of action of MPICA is largely dependent on the specific scientific research application for which it is being used. For example, when used as an inhibitor of cytochrome P450 enzymes, MPICA binds to the active site of the enzyme and prevents the enzyme from catalyzing the desired reaction. Similarly, when used as a fluorescent probe for the detection of metal ions, MPICA binds to the metal ions and emits a fluorescent signal.
生化学的および生理学的効果
The biochemical and physiological effects of MPICA depend on the specific scientific research application for which it is being used. For example, when used as an inhibitor of cytochrome P450 enzymes, MPICA can prevent the enzyme from catalyzing the desired reaction. Similarly, when used as a fluorescent probe for the detection of metal ions, MPICA can bind to the metal ions and emit a fluorescent signal. Additionally, MPICA has been found to have anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
The advantages of using MPICA for laboratory experiments include its low cost, ease of synthesis, and wide range of scientific research applications. Additionally, MPICA is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are some limitations to using MPICA for laboratory experiments, including its limited solubility in water and its relatively low stability in aqueous solutions.
将来の方向性
Given the wide range of biochemical and physiological effects of MPICA, there are a number of potential future directions for research. These include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the study of its interactions with other compounds. Additionally, further research could be conducted into the effects of MPICA on various physiological processes, such as inflammation and cell growth. Finally, research could be conducted into the use of MPICA as a fluorescent probe for the detection of other compounds, such as proteins and lipids.
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-9(12-7)13-5-8(10(14)15)11-6-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPXNBWJJKUHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363176 | |
| Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
477847-81-7 | |
| Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
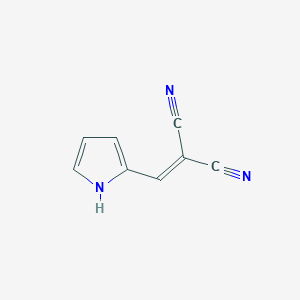
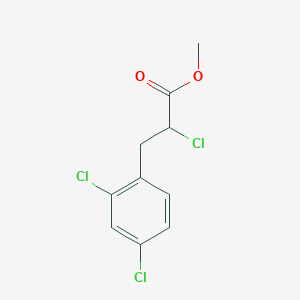
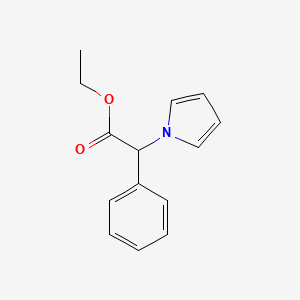
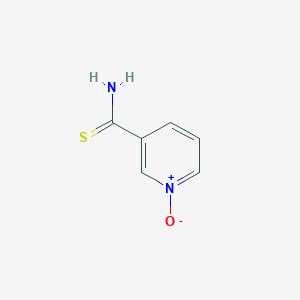
![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)
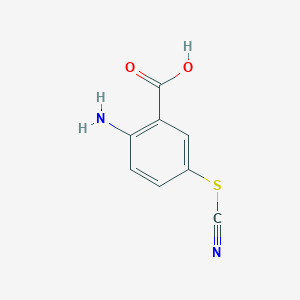
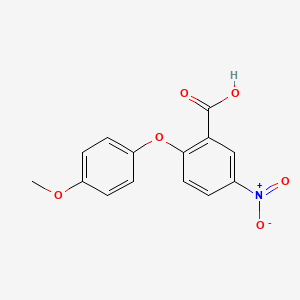
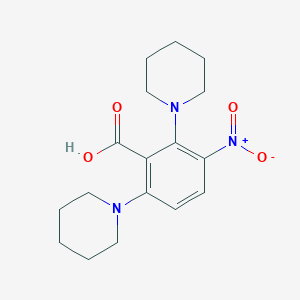

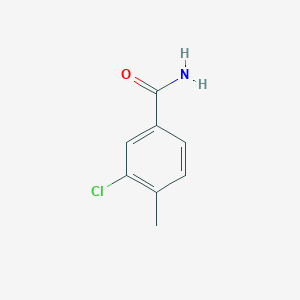
![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)
